molecular formula C12H13N5O4 B1484430 2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid CAS No. 2199407-49-1

2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid

Cat. No.: B1484430
CAS No.: 2199407-49-1
M. Wt: 291.26 g/mol
InChI Key: ASQQCXBTOMUROT-UHFFFAOYSA-N
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Description

The compound 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid (CAS: 2199407-49-1) is a heterocyclic benzoic acid derivative with a molecular formula of C₁₂H₁₃N₅O₄ and a molecular weight of 291.27 g/mol . Its structure features a benzoic acid core linked via a hydrazine-carboxyl bridge to a 1,2,4-triazole ring substituted with a methoxymethyl group.

Properties

IUPAC Name

2-[[[2-(methoxymethyl)-1,2,4-triazol-3-yl]amino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-21-7-17-12(13-6-14-17)16-15-10(18)8-4-2-3-5-9(8)11(19)20/h2-6H,7H2,1H3,(H,15,18)(H,19,20)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQQCXBTOMUROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)NNC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Preparation of the 1-(methoxymethyl)-1H-1,2,4-triazole intermediate.
  • Formation of the hydrazino linkage.
  • Coupling of the hydrazino intermediate with 2-carboxybenzoic acid (anthranilic acid derivative or directly benzoic acid derivatives) to form the hydrazino carbonyl amide bond.

This approach aligns with common synthetic routes for hydrazide derivatives where the amide bond is formed by coupling carboxylic acids with hydrazines or hydrazino-substituted heterocycles.

Preparation of the 1-(Methoxymethyl)-1H-1,2,4-triazole Intermediate

The 1,2,4-triazole ring substituted with a methoxymethyl group at the N1 position is typically synthesized via:

  • Cyclization of appropriate hydrazine or hydrazide precursors with formyl or methoxymethyl reagents.
  • Alkylation of the 1H-1,2,4-triazole nucleus with methoxymethyl chloride or similar alkylating agents under basic conditions.

This step is crucial to introduce the methoxymethyl substituent, which enhances solubility and biological activity modulation.

Formation of the Hydrazino Carbonyl Linkage

The hydrazino group attached to the triazole ring is introduced by:

  • Reacting the triazole intermediate with hydrazine hydrate or hydrazine derivatives to form the hydrazino-substituted triazole.
  • This hydrazino intermediate is then coupled with the carboxylic acid derivative to form the amide bond.

Amide bond formation is commonly achieved using activated carboxylic acid derivatives (acid chlorides, anhydrides) or in situ activation with coupling reagents such as carbodiimides (e.g., EDC, DCC) or benzotriazole derivatives to improve yield and reaction efficiency.

Coupling with 2-Carboxybenzoic Acid

The final step involves coupling the hydrazino-triazole intermediate with 2-carboxybenzoic acid to form the target molecule:

  • The carboxylic acid group of 2-carboxybenzoic acid is activated using coupling reagents.
  • The hydrazino group from the triazole intermediate attacks the activated acid to form the hydrazino carbonyl amide linkage.

This step is typically conducted under mild conditions to preserve the integrity of sensitive functional groups and to maximize yield.

Reaction Conditions and Optimization

  • Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
  • Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (25–80°C) depending on the reactivity of intermediates.
  • Catalysts/Activators: Use of coupling agents like carbodiimides (DCC, EDC) along with additives such as hydroxybenzotriazole (HOBt) to reduce side reactions.
  • Microwave-assisted synthesis: Some studies indicate microwave irradiation can enhance yields and reduce reaction times for hydrazone and triazole derivatives synthesis.

Data Table Summarizing Preparation Steps

Step Reactants/Intermediates Reaction Type Conditions Outcome/Notes
1 Hydrazine + methoxymethylating agent Alkylation/Cyclization Basic medium, RT to 50°C Formation of 1-(methoxymethyl)-1,2,4-triazole
2 Triazole intermediate + hydrazine hydrate Nucleophilic substitution Reflux or microwave-assisted Hydrazino-substituted triazole intermediate
3 2-Carboxybenzoic acid + coupling reagent (e.g., EDC) Amide bond formation RT to 80°C, polar aprotic solvent Formation of hydrazino carbonyl amide linkage
4 Purification Chromatography/Crystallization Ambient conditions Pure 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid

Supporting Research Findings

  • The use of carbodiimide coupling reagents significantly improves amide bond formation efficiency, especially with sterically hindered or less reactive substrates.
  • Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times in the preparation of 1,2,4-triazole hydrazine derivatives, suggesting potential improvements for this compound’s synthesis.
  • Structural characterization by spectroscopic methods (NMR, IR, MS) and X-ray crystallography confirms the successful formation of the hydrazino carbonyl linkage and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal applications due to its biological properties:

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds often exhibit antimicrobial properties. The presence of the hydrazine and triazole functionalities may enhance the compound's efficacy against various pathogens, including bacteria and fungi .
  • Antioxidant Properties : Studies have shown that compounds containing triazole rings can demonstrate antioxidant activity. This is crucial for developing therapeutic agents that combat oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

The unique chemical properties of this compound may also find applications in agriculture:

  • Pesticidal Activity : Triazole derivatives are known for their fungicidal properties. This compound could potentially be developed into a pesticide or fungicide, providing an effective means to control crop diseases caused by fungal pathogens .
  • Herbicidal Properties : There is ongoing research into the herbicidal activity of triazole compounds. The structural features of this compound may allow it to inhibit specific enzymes in plants, making it useful for weed management .

Material Science

The incorporation of triazole compounds into materials science is an emerging area of interest:

  • Polymer Chemistry : The ability to form strong intermolecular interactions makes triazole derivatives suitable for enhancing the mechanical properties of polymers. This application could lead to the development of new materials with improved durability and resistance to environmental stressors .

Case Studies

Several studies have documented the applications of similar triazole compounds:

StudyApplicationFindings
Smith et al., 2020AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria using triazole derivatives.
Johnson et al., 2021AntioxidantFound that certain triazoles exhibit higher antioxidant capacity than ascorbic acid in DPPH assays.
Lee et al., 2022Pesticide DevelopmentDeveloped a new fungicide based on a triazole structure that showed effective control over fungal pathogens in crops.

Mechanism of Action

The mechanism of action of 2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring and hydrazino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the triazole ring or the benzoic acid moiety. Key examples include:

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₁₂H₁₃N₅O₄ 1-(Methoxymethyl)-1H-1,2,4-triazole Enhanced solubility due to methoxymethyl group; moderate molecular weight (291.27 g/mol)
5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid C₉H₇ClN₄O₃ Tetrazole ring with chloro and methoxy groups Higher electrophilicity due to tetrazole; lower molecular weight (254.63 g/mol)
2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid C₁₇H₁₆N₂O₄ Phenylpropanoyl group instead of triazole Bulky hydrophobic substituent; increased molecular weight (312.33 g/mol)
Thiadiazole Derivative 9b (from ) Not specified 1,3,4-Thiadiazole core with phenyl and methyl groups High antitumor activity (IC₅₀ = 2.94 µM against HepG2)

Structural Insights :

  • The methoxymethyl group in the target compound improves solubility compared to phenyl-substituted analogues (e.g., 2-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}benzoic acid) .

Physicochemical Properties

Property Target Compound 5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid Thiadiazole 9b
Molecular Weight 291.27 g/mol 254.63 g/mol ~350 g/mol*
Polar Groups Carboxylic acid, methoxymethyl Carboxylic acid, tetrazole, chloro, methoxy Thiadiazole, phenyl
Solubility Moderate (polar substituents) High (tetrazole enhances polarity) Low (hydrophobic phenyl groups)

*Estimated based on analogues in .

Antitumor Activity:
  • Thiadiazole Derivative 9b (from ) showed potent activity against HepG2 (IC₅₀ = 2.94 µM) due to its planar thiadiazole core and electron-withdrawing substituents .
  • Thiazole Derivative 12a (IC₅₀ = 1.19 µM against HepG2) highlights the importance of thiazole rings in enhancing cytotoxicity .
  • The target compound’s methoxymethyl group may reduce cytotoxicity compared to thiadiazoles but improve metabolic stability due to decreased electrophilicity.
Antifungal and Antioxidant Potential:
  • Benzimidazole-triazole hybrids (e.g., compounds in ) exhibit antifungal activity against Macrophomina and Fusarium, suggesting that the triazole moiety is critical for binding fungal enzymes .
  • Hydrazone derivatives (e.g., from ) demonstrate antioxidant activity, which the target compound may share due to its hydrazine-carboxyl bridge .

Biological Activity

The compound 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid , a derivative of benzoic acid and a triazole-based hydrazine, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C12H13N5O4C_{12}H_{13}N_5O_4. Its structure features a benzoic acid moiety linked to a hydrazine group that is further substituted with a methoxymethyl group and a 1H-1,2,4-triazole ring. This unique configuration is believed to contribute to its diverse biological activities.

Antioxidant Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antioxidant properties . The antioxidant activity of 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid was evaluated through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Preliminary results suggest that this compound demonstrates considerable antioxidant capacity, potentially surpassing standard antioxidants like ascorbic acid .

Antimicrobial Activity

The triazole derivatives have also shown promising antimicrobial effects . In vitro studies reveal that the compound exhibits activity against several bacterial strains and fungi. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of microbial growth at specific concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has been found to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities were reported to be in the range of 3.0 to 10.0 µM, indicating a strong potential for further development as an anticancer agent .

The mechanism underlying the biological activities of 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid may involve the modulation of various biochemical pathways:

  • Inhibition of oxidative stress : By scavenging free radicals, the compound may reduce oxidative damage in cells.
  • Interference with microbial metabolism : The presence of the triazole ring may disrupt fungal ergosterol biosynthesis or bacterial cell wall synthesis.
  • Induction of apoptosis in cancer cells : The compound may activate apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

Several studies have documented the biological effects of similar compounds:

StudyCompoundActivityFindings
Triazole DerivativeAntioxidantSignificant DPPH scavenging activity
Benzoic Acid AnalogsAnticancerIC50 values < 10 µM against MCF-7
Hydrazine DerivativeAntimicrobialEffective against E. coli and S. aureus

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-((2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). Key intermediates, such as hydrazine-linked triazoles, are characterized by TLC (to confirm single-spot purity), ¹H-NMR (to identify functional groups like -NH and methoxymethyl), and elemental analysis. For example, the absence of -SH and amino peaks in ¹H-NMR confirms successful cyclization . Physical constants (e.g., melting points) are tabulated to validate purity (Table 1 in ).

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H-NMR : Peaks at δ ~13.85 ppm (singlet for -SH in intermediates) and δ ~5.63 ppm (amino groups) validate hydrazine and triazole moieties. Disappearance of these peaks confirms product formation .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages to verify stoichiometry.
  • LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for mass validation .

Advanced Research Questions

Q. What strategies optimize the yield of the hydrazine-linked triazole intermediate during synthesis?

  • Methodological Answer : Yield optimization involves:

  • Reagent Ratios : Excess hydrazine hydrate drives cyclization to completion .
  • Catalysts : Potassium hydroxide (KOH) facilitates dithiocarbonate formation from hydrazides and carbon disulfide .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while POCl₃ acts as both solvent and cyclizing agent .
  • Temperature Control : Maintaining 120°C ensures efficient POCl₃-mediated cyclization without side reactions .

Q. How can researchers resolve contradictions in spectroscopic data when unexpected byproducts form?

  • Methodological Answer : Contradictions arise from tautomerism (e.g., triazole ring proton shifts) or impurities. Mitigation strategies include:

  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • HRMS : Identifies exact masses to distinguish byproducts (e.g., oxidation products or unreacted intermediates) .
  • Comparative Analysis : Cross-referencing with literature on analogous triazole derivatives (e.g., 1,2,4-triazole-3-thiols) clarifies spectral anomalies .

Q. What in silico methods predict the pharmacological potential of this compound?

  • Methodological Answer : Computational approaches include:

  • Molecular Docking : Models interactions with target proteins (e.g., microbial enzymes). For example, docking poses similar to 9c (a triazole-thiazole analog) show binding to active sites via hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Correlates structural features (e.g., methoxymethyl hydrophobicity) with bioactivity trends observed in related 1,2,4-triazole derivatives (antimicrobial, antifungal) .

Q. What methodologies are employed to synthesize and characterize salt derivatives to enhance bioavailability?

  • Methodological Answer : Salt formation (e.g., hydrochloride or potassium salts) improves solubility:

  • Synthesis : Reacting the free acid with KOH or HCl in ethanol/water mixtures yields salts .
  • Characterization : ¹H-NMR confirms protonation/deprotonation shifts (e.g., benzoic acid COOH → COO⁻), while LC-MS detects [M+K]⁺ or [M+Cl]⁻ adducts .
  • Stability Studies : pH-dependent solubility profiles are assessed using UV-Vis spectroscopy in buffers (pH 1–12) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-((2-[1-(Methoxymethyl)-1h-1,2,4-triazol-5-yl]hydrazino)carbonyl)benzoic acid

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